molecular formula C11H9FN2O4S B8676183 1-(p-Toluenesulfonyl)-5-fluorouracil CAS No. 56059-10-0

1-(p-Toluenesulfonyl)-5-fluorouracil

Cat. No.: B8676183
CAS No.: 56059-10-0
M. Wt: 284.27 g/mol
InChI Key: PIZNOQYLTZXNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Toluenesulfonyl)-5-fluorouracil (Compound 15 in ) is a sulfonamide derivative of 5-fluorouracil (5-FU), a well-known antimetabolite chemotherapeutic agent. The compound features a p-toluenesulfonyl group (-SO₂-C₆H₄-CH₃) substituted at the N1 position of the 5-FU pyrimidine ring.

The antitumor activity of this compound is attributed to its role as a prodrug, which may undergo enzymatic or chemical activation to release 5-FU, thereby inhibiting thymidylate synthase and disrupting DNA synthesis in cancer cells. Studies on structurally related N-sulfonylpyrimidine derivatives, such as 1-(p-toluenesulfonyl)cytosine (4H), have demonstrated comparable or superior antitumor efficacy to 5-FU in vivo, particularly when combined with hyperthermia treatments .

Properties

CAS No.

56059-10-0

Molecular Formula

C11H9FN2O4S

Molecular Weight

284.27 g/mol

IUPAC Name

5-fluoro-1-(4-methylphenyl)sulfonylpyrimidine-2,4-dione

InChI

InChI=1S/C11H9FN2O4S/c1-7-2-4-8(5-3-7)19(17,18)14-6-9(12)10(15)13-11(14)16/h2-6H,1H3,(H,13,15,16)

InChI Key

PIZNOQYLTZXNRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

  • Efficacy: N-sulfonylcytosine derivatives, such as 1-(p-toluenesulfonyl)cytosine hydrochloride (4HxHCl), exhibit IC₅₀ values 10-fold lower than 5-FU in pancreatic adenocarcinoma (MIAPaCa2) and Burkitt lymphoma (Raji) cell lines .

Mechanistic Advantages and Limitations

  • Toxicity Profile: Sulfonyl derivatives generally show reduced myelosuppression compared to 5-FU, as observed in studies of 1-(p-toluenesulfonyl)cytosine, which demonstrated lower inhibitory effects on normal human fibroblasts (WI38) .
  • Combination Therapies : Hyperthermia (43°C) enhances the antitumor activity of 1-(p-toluenesulfonyl)cytosine by 30–40%, suggesting synergistic effects with thermal stress .
  • Synthetic Feasibility : The use of p-toluenesulfonyl chloride in synthesis allows scalable production of derivatives, with yields exceeding 75% under optimized conditions .

Clinical and Preclinical Considerations

  • Oral Administration : Prodrugs like Ftorafur (UFT) eliminate risks associated with IV infusion (e.g., catheter infections) and offer cost-effective palliative options . However, sulfonyl derivatives may require formulation adjustments to improve solubility.

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